molecular formula C19H17NO3S2 B2365327 (E)-5-((5-(4-acetylphenyl)furan-2-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one CAS No. 865593-26-6

(E)-5-((5-(4-acetylphenyl)furan-2-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one

Cat. No. B2365327
CAS RN: 865593-26-6
M. Wt: 371.47
InChI Key: MXFWVXBYOMPAJC-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-((5-(4-acetylphenyl)furan-2-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C19H17NO3S2 and its molecular weight is 371.47. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antiangiogenic Effects

A study by Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives, showing that these compounds significantly reduced tumor volume and cell number, and increased lifespan in mice with Ehrlich Ascites Tumors. They also displayed strong antiangiogenic effects, suggesting potential as anticancer agents with the ability to inhibit tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).

Cytotoxicity and Apoptosis Induction

In another study, Chandrappa et al. (2009) synthesized thiazolidinone compounds with a furan moiety, demonstrating moderate to strong antiproliferative activity in human leukemia cell lines. These compounds were effective in a cell cycle stage-dependent and dose-dependent manner, with certain derivatives showing potent anticancer activity (Chandrappa et al., 2009).

Molecular Docking and Anticancer Activity

Madhusudhanrao and Manikala (2020) synthesized (E)-5-((1-Phenyl-1H-1,2,3-triazol-4-yl)methylene)-2-thioxothiazolidin-4-one analogues, finding that some compounds were potent against various cancer cell lines. Molecular docking studies revealed significant dock scores, indicating potential for anticancer applications (Madhusudhanrao & Manikala, 2020).

Antimicrobial Activity

B'Bhatt and Sharma (2017) synthesized novel compounds with antimicrobial activity against various bacterial and fungal strains, including Escherichia coli and Staphylococcus aureus. These findings suggest the potential use of these compounds in combating microbial infections (B'Bhatt & Sharma, 2017).

GSK-3 Inhibition

Kamila and Biehl (2012) synthesized bis(2-thioxothiazolidin-4-one) derivatives under microwave conditions, targeting them as potential GSK-3 inhibitors. This implies potential applications in diseases where GSK-3 is implicated, such as Alzheimer's (Kamila & Biehl, 2012).

properties

IUPAC Name

(5E)-5-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S2/c1-11(2)20-18(22)17(25-19(20)24)10-15-8-9-16(23-15)14-6-4-13(5-7-14)12(3)21/h4-11H,1-3H3/b17-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFWVXBYOMPAJC-LICLKQGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)C)SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)C(=O)C)/SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-((5-(4-acetylphenyl)furan-2-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one

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